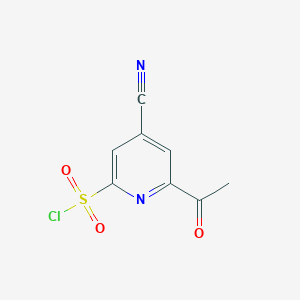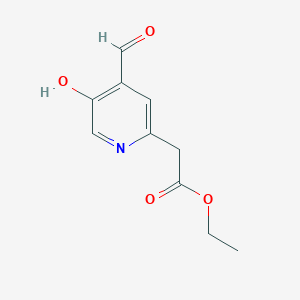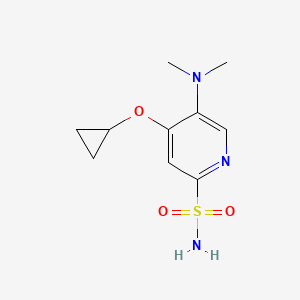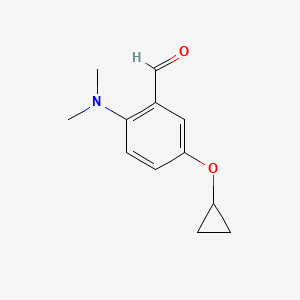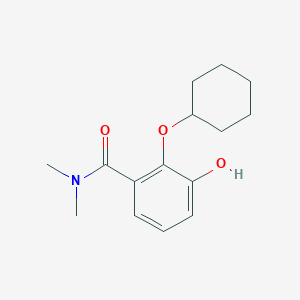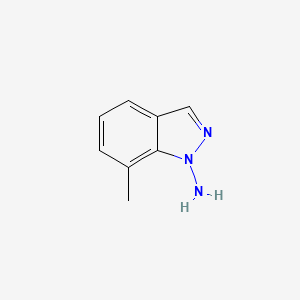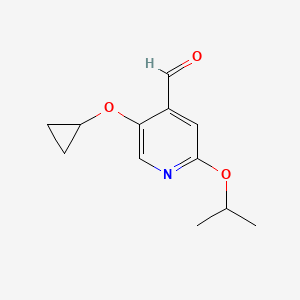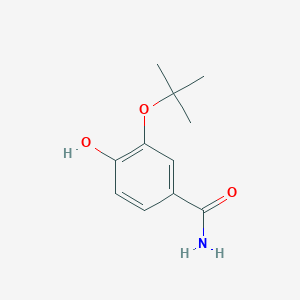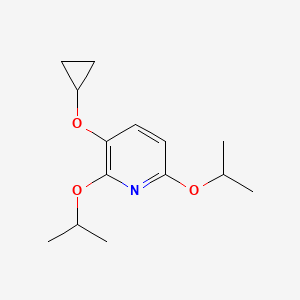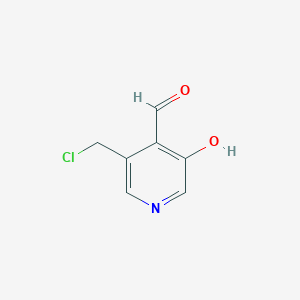
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene typically involves the nitration of a tert-butyl-substituted benzene derivative followed by the introduction of a cyclopropoxy group. One common method involves the reaction of 4-tert-butylphenol with cyclopropyl bromide in the presence of a base to form 4-tert-butyl-2-cyclopropoxyphenol. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The cyclopropoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Tert-butyl-2-cyclopropoxy-1-aminobenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 4-Tert-butyl-2-hydroxy-1-nitrobenzene.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butyl and cyclopropoxy groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butyl-2-iodo-1-nitrobenzene: Similar structure with an iodine atom instead of a cyclopropoxy group.
1-Tert-butyl-4-cyclopropoxy-2-nitrobenzene: Similar structure with different positioning of the functional groups.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-nitrobenzene is unique due to the presence of both a tert-butyl group and a cyclopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-tert-butyl-2-cyclopropyloxy-1-nitrobenzene |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)9-4-7-11(14(15)16)12(8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
Clave InChI |
UKZILUOEDFPILH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


